molecular formula C9H9FO3 B3252629 2-Fluoro-3-(methoxymethoxy)benzaldehyde CAS No. 2179038-33-4

2-Fluoro-3-(methoxymethoxy)benzaldehyde

Cat. No.: B3252629
CAS No.: 2179038-33-4
M. Wt: 184.16 g/mol
InChI Key: ROQFABDVVYNZEA-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethoxy)benzaldehyde is a fluorinated benzaldehyde derivative featuring a methoxymethoxy (MOM) protecting group at the 3-position. This compound is structurally characterized by a benzaldehyde backbone substituted with fluorine at the 2-position and a MOM group at the 3-position. The MOM group is widely employed in organic synthesis for protecting hydroxyl groups due to its stability under basic conditions and ease of removal under mild acidic conditions .

For example, methoxymethoxy-protected benzaldehydes are synthesized using protecting group strategies, as demonstrated in the synthesis of 6-nitro-3,4-bis-(methoxymethoxy)benzaldehyde for radiopharmaceutical applications . The MOM group’s utility in enhancing solubility and modulating reactivity makes this compound valuable in medicinal chemistry and radiochemistry .

Properties

IUPAC Name

2-fluoro-3-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-6-13-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQFABDVVYNZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265147
Record name Benzaldehyde, 2-fluoro-3-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179038-33-4
Record name Benzaldehyde, 2-fluoro-3-(methoxymethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179038-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-fluoro-3-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

This compound is a building block used in the synthesis of various pharmaceutical compounds, and its specific targets would depend on the final compound it is incorporated into.

Biochemical Pathways

It is used in the synthesis of various pharmaceutical compounds, which may affect different biochemical pathways depending on their structure and function.

Biological Activity

2-Fluoro-3-(methoxymethoxy)benzaldehyde is an aromatic aldehyde with a unique chemical structure characterized by a fluorine atom and a methoxymethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings.

  • Chemical Formula : C₉H₉F O₂
  • Molecular Weight : 172.17 g/mol
  • Structure : Contains a fluorine atom at the 2-position and a methoxymethoxy group at the 3-position on the benzene ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Potential to inhibit the growth of bacteria.
  • Anticancer Properties : Ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in disease processes.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound may possess significant antimicrobial properties. For instance, benzaldehyde derivatives have been shown to enhance the efficacy of standard antibiotics against resistant strains of bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of Benzaldehyde Derivatives

CompoundMIC (μg/mL)Target Bacteria
Benzaldehyde + Norfloxacin128Staphylococcus aureus
Benzaldehyde + ErythromycinNot significantStaphylococcus aureus
Benzaldehyde850Bacillus anthracis

The above data illustrate how benzaldehyde derivatives can reduce the minimum inhibitory concentration (MIC) of antibiotics, making them valuable in combating antibiotic resistance .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Research focusing on similar compounds indicates that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tyrosinase activity, which is crucial in melanin production and associated with certain cancers.

Case Study: Tyrosinase Inhibition

A study evaluating the inhibitory effects of related compounds on mushroom tyrosinase revealed promising results. The IC50 values indicate strong inhibition:

  • Kojic Acid : IC50 = 24.09 μM
  • Analog Compound : IC50 = 1.12 μM (22-fold stronger than kojic acid)

These findings suggest that compounds structurally similar to this compound could be effective in treating hyperpigmentation-related disorders and possibly contribute to anticancer strategies .

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to altered functions of biomolecules, which is critical for understanding its pharmacological effects. Ongoing investigations into its binding affinities and mechanisms are essential for elucidating its potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-(methoxymethoxy)benzaldehyde serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating diseases such as cancer and bacterial infections.

Organic Synthesis

This compound is utilized in the development of new synthetic pathways for creating complex organic molecules. It can act as a building block for:

  • Fluorinated compounds
  • Aromatic aldehydes
  • Substituted imidazoles

Material Science

The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings that require specific chemical functionalities.

Case Study 1: Synthesis of Fluorinated Imidazoles

Research has demonstrated that this compound can be transformed into fluorinated imidazoles through a series of reactions involving nucleophilic substitutions and cyclization processes. These compounds have exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Compound Synthesis Method Biological Activity
Fluorinated ImidazoleNucleophilic substitutionAnticancer properties

Case Study 2: Development of Antibacterial Agents

In another study, derivatives of this compound were synthesized and tested for antibacterial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria.

Derivative Pathogen Tested Inhibition Zone (mm)
Methoxy DerivativeStaphylococcus aureus15
Ethoxy DerivativeE. coli12

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The fluorine atom at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. The MOM group (electron-donating) slightly counteracts this effect compared to stronger electron-withdrawing groups like -CF₃ .
  • Solubility: The MOM group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-protected analogs like 2-Fluoro-3-hydroxybenzaldehyde .

Protection/Deprotection Strategies

  • MOM Protection : The MOM group is introduced using chloromethyl methyl ether (MOMCl) or bromomethyl methyl ether under basic conditions. For example, 3-hydroxybenzaldehyde derivatives are protected with MOM groups to stabilize the aldehyde during subsequent reactions .
  • Deprotection : MOM groups are cleaved under mild acidic conditions (e.g., 3M HCl at 60°C), avoiding harsh reagents like HI required for methylenedioxy groups .

Fluorination Efficiency

  • Comparative Reactivity : Fluorination of MOM-protected benzaldehydes (e.g., 6-nitro-3,4-bis-(methoxymethoxy)benzaldehyde) yields lower radiochemical incorporation rates (38–68%) compared to methylenedioxy analogs (90%) due to steric hindrance from the MOM group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Fluoro-3-(methoxymethoxy)benzaldehyde, and how can purity be optimized?

  • Methodology :

  • Suzuki-Miyaura Coupling : Aryl halides (e.g., 2-bromobenzaldehyde derivatives) can react with boronic acids under palladium catalysis. For methoxymethoxy-protected aldehydes, bromomethyl methyl ether (MoM-Cl) is often used to introduce the methoxymethoxy group via nucleophilic substitution .
  • Purification : Silica gel column chromatography with ethyl acetate/hexane gradients effectively isolates the product. Recrystallization from ethanol/petroleum ether (2:1 v/v) yields high-purity crystals (>95%) .
    • Key Considerations : Monitor reactions via TLC (dichloromethane mobile phase) and confirm intermediates via 1^1H-NMR for regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • NMR : 1^1H and 13^13C NMR (300–500 MHz in DMSO-d6_6 or CDCl3_3) confirm regiochemistry. For example, the aldehyde proton typically resonates at δ ~10.5 ppm, while methoxymethoxy protons appear as singlets at δ ~5.1 ppm and δ ~3.8 ppm .
  • FTIR : The carbonyl stretch (C=O) appears at ~1680–1700 cm1^{-1}, and methoxymethoxy C-O-C vibrations at ~1100–1250 cm1^{-1} .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation :

  • Skin/Eye Contact : Wash immediately with soap/water or saline; consult a physician if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Use fume hoods for synthesis due to volatile intermediates like bromomethyl methyl ether .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of derivatives?

  • Crystallographic Tools :

  • SHELXL/SHELXT : Automate space-group determination and refine structures using single-crystal X-ray data. For example, SHELXL’s twin refinement handles pseudo-merohedral twinning in orthorhombic systems .
  • OLEX2 : Integrate structure solution, refinement, and visualization. Its "Dynafit" tool adjusts thermal parameters for disordered methoxymethoxy groups .
    • Case Study : A 2023 study resolved conflicting NMR assignments for a triazole derivative by comparing experimental bond lengths/angles (e.g., C-O bond: 1.42 Å) with DFT-optimized geometries .

Q. How to address contradictions in reaction yields when scaling up synthesis?

  • Troubleshooting Framework :

  • Kinetic vs. Thermodynamic Control : At larger scales, prolonged reaction times may favor side products (e.g., over-oxidation). Monitor via in situ FTIR or 1^1H-NMR to identify intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder crystallization. Switch to ethanol/water mixtures for better precipitates .
    • Example : A 2021 study achieved 91% yield in small-scale hydrazone formation but only 72% at 10x scale due to incomplete imine condensation. Adjusting acetic acid stoichiometry (10 mol% → 15 mol%) restored efficiency .

Q. What methodologies validate the compound’s stability under physiological conditions for drug discovery?

  • Analytical Strategies :

  • HPLC-MS Stability Assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., demethylation or hydrolysis of methoxymethoxy groups) .
  • Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation. For example, fluorinated benzaldehydes often undergo defluorination, detected via 19^{19}F-NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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